FD&C yellow 6

Catalog No.
S1797143
CAS No.
1325-37-7
M.F
C16H10N2Na2O7S2
M. Wt
452.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FD&C yellow 6

CAS Number

1325-37-7

Product Name

FD&C yellow 6

IUPAC Name

disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

Molecular Formula

C16H10N2Na2O7S2

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

OIQPTROHQCGFEF-UHFFFAOYSA-L

SMILES

Array

solubility

10 to 50 mg/mL at 73 °F (NTP, 1992)
50 to 100 mg/mL at 75 °F (NTP, 1992)
Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol
Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution
In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L)

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]

The exact mass of the compound Sunset Yellow FCF is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

FD&C Yellow 6 (Sunset Yellow FCF) is a synthetic, sulfonated monoazo dye recognized for its high water solubility and characteristic orange-yellow color in aqueous solutions. Its principal component is the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid. Regulated for use in foods, drugs, and cosmetics, its key procurement-relevant properties include a distinct maximum absorbance (λmax) around 480-483 nm, excellent pH stability from pH 2 to 14, and good thermal stability, making it a consistent colorant for aqueous-based systems. Standard food grades must contain not less than 85% total coloring matters, with the remainder comprising subsidiary colors and inorganic salts.

Substituting FD&C Yellow 6 requires careful consideration due to significant functional differences between alternatives. The most common in-class substitute, FD&C Yellow 5 (Tartrazine), provides a distinctly different lemon-yellow shade and has a different spectral profile, making it unsuitable for achieving the specific orange-yellow hue of Yellow 6. Furthermore, the water-soluble dye form cannot be replaced by its insoluble counterpart, FD&C Yellow 6 Lake, in aqueous applications, as the lake is designed for coloring fat-based products, powders, and packaging where bleeding is a concern. Natural colorants like beta-carotene or curcumin, while serving a similar color space, often lack the heat, light, and pH stability of FD&C Yellow 6, which can compromise product shelf-life and appearance. Finally, different purity grades are not interchangeable; high-purity analytical standards are essential for reproducible quantitative analysis, as lower-grade material contains subsidiary dyes and salts that can interfere with results.

Formulation-Critical Solubility: Aqueous Dye vs. Insoluble Lake for System Compatibility

FD&C Yellow 6 dye is defined by its high water solubility, with reported values of 19 g/100 mL (190 g/L) at 25°C. This makes it ideal for coloring aqueous-based systems like beverages and syrups. In stark contrast, its comparator, FD&C Yellow 6 Lake, is specifically manufactured to be insoluble in water and oil. The lake form achieves coloration by dispersion, not dissolution, which is critical for applications like tablet coatings, cake mixes, and cosmetics where color migration or bleeding must be prevented.

Evidence DimensionSolubility in Water at 25°C
Target Compound Data190 g/L (FD&C Yellow 6 Dye)
Comparator Or BaselineInsoluble (FD&C Yellow 6 Lake)
Quantified DifferenceQualitatively opposite; soluble vs. insoluble
ConditionsAqueous solution vs. oil/dry dispersion

This fundamental difference in solubility dictates the choice of colorant form based on the formulation's solvent system (aqueous vs. lipid/dry).

Precise Shade Control: Spectral Distinction from FD&C Yellow 5 (Tartrazine)

FD&C Yellow 6 provides a consistent orange-yellow hue, which is quantitatively defined by its maximum absorbance (λmax) at approximately 482-483 nm. Its closest in-class substitute, FD&C Yellow 5 (Tartrazine), exhibits a λmax at a significantly shorter wavelength, typically 425-427 nm. This 55 nm difference in spectral peaks confirms that Tartrazine produces a distinct lemon-yellow or greenish-yellow color, and the two dyes cannot be used interchangeably when a specific orange-yellow shade is the target.

Evidence DimensionWavelength of Maximum Absorbance (λmax)
Target Compound Data~482 nm (FD&C Yellow 6)
Comparator Or Baseline~427 nm (FD&C Yellow 5 / Tartrazine)
Quantified Differenceλmax shifted by ~55 nm towards red
ConditionsSpectrophotometric analysis in aqueous solution

This spectral difference is the primary physical basis for color selection; choosing Yellow 6 is necessary for achieving a true orange-yellow shade that Tartrazine cannot produce.

Enhanced Stability Profile vs. Natural Alternatives for Improved Shelf-Life

Synthetic colorants like FD&C Yellow 6 are generally selected over natural alternatives for their superior stability to processing and storage conditions such as heat, light, and pH changes. For example, the natural yellow colorant curcumin (from turmeric) is known to be particularly sensitive to light and unstable at pH values over 7. Beta-carotene, a natural orange colorant, is very sensitive to oxygen and light, with degradation accelerated by free radicals. In contrast, FD&C Yellow 6 demonstrates good stability to heat and is stable across a wide pH range of 2-14, ensuring color consistency in products with long shelf-life requirements or those sold in transparent packaging.

Evidence DimensionStability to Light, Heat, and pH
Target Compound DataGood stability to heat and light; stable across pH 2-14.
Comparator Or BaselineNatural colorants (e.g., Curcumin, Beta-carotene) are sensitive to light, oxygen, and/or pH shifts.
Quantified DifferenceQualitatively higher stability under common processing and storage stressors.
ConditionsTypical food and beverage processing and storage.

For products requiring a long shelf-life, especially in clear packaging, the superior stability of FD&C Yellow 6 prevents color fading and degradation compared to common natural alternatives.

Purity-Dependent Performance: Analytical vs. Food Grade for Assay Reproducibility

High-purity analytical standards of FD&C Yellow 6 (e.g., ≥95-98%) are critical for quantitative analysis, whereas food-grade specifications permit a lower purity (e.g., ≥85% total color). The difference is composed of uncolored components like sodium chloride and, crucially, subsidiary coloring matters. These subsidiary dyes are structurally related impurities that can interfere with analytical methods like HPLC, appearing as distinct peaks that complicate quantification of the principal component. Procuring a high-purity grade is therefore essential for use as a reference standard in quality control labs to ensure accurate and reproducible assay results.

Evidence DimensionMinimum Purity (Total Coloring Matters)
Target Compound Data≥95-98% (Typical Analytical Standard)
Comparator Or Baseline≥85% (JECFA Food Grade Specification)
Quantified DifferenceUp to 10-13% higher content of principal colorant; lower levels of interfering subsidiary dyes.
ConditionsUse as a reference standard in analytical methods (e.g., HPLC).

Selecting a high-purity grade is non-negotiable for analytical and QC applications to avoid interference from impurities and ensure accurate quantification.

Coloring for Aqueous Systems: Beverages, Syrups, and Gelatins

The high water solubility (190 g/L) of FD&C Yellow 6 makes it the appropriate choice for providing a stable, consistent orange-yellow color in water-based food products. Its stability across a wide pH range ensures the target shade is maintained in both acidic beverages and neutral confectionery.

Long-Shelf-Life Products in Transparent Packaging

For products like hard candies or bottled drinks that are exposed to light during retail, the superior photostability of FD&C Yellow 6 compared to natural alternatives like curcumin or beta-carotene is a critical advantage. This ensures the product's visual appeal is not compromised over its intended shelf-life.

Analytical Reference Standard for Quality Control

When developing or validating analytical methods (e.g., HPLC, UV-Vis) for quantifying Sunset Yellow in finished products, a high-purity (≥95%) grade of FD&C Yellow 6 is required. Its use as a reference material ensures that measurements are accurate and free from interference by the subsidiary dyes and salts present in lower-purity food grades.

Color Standard for Shade-Specific Product Development

In applications where achieving a precise orange-yellow hue is a key product attribute, FD&C Yellow 6 is the correct choice over its closest synthetic alternative, FD&C Yellow 5. The compound's distinct absorption maximum at ~482 nm provides a reliable color target that cannot be spectrally matched by Tartrazine.

Physical Description

Red-orange crystals or red powder; [CAMEO]
Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline]

Color/Form

Orange-red crystals
Orange powde

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

451.97248157 Da

Monoisotopic Mass

451.97248157 Da

Heavy Atom Count

29

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen and sulfur oxides/.
Decomposes without melting; decomposition begins at 390 °C.

Melting Point

Decomposes without melting at 734 °F (NTP, 1992)
Decomposes without melting when heated to 390 °C

UNII

H77VEI93A8

Vapor Pressure

1.43X10-22 mm Hg at 25 °C (estimated)

Absorption Distribution and Excretion

When color is given orally to rats, 3% is absorbed and excreted unchanged in urine and in bile: thus little is reduced in liver. ...After its iv injection in rats, 20-30% was excreted in bile.
... A trace to 1.5 percent of unchanged monomeric dyes was excreted in urine and bile during the first 24 hr after dosing. No unchanged dye was absorbed after administration of the polymeric derivatives. In animals dosed with sunset yellow and its polymer derivative, absorption of the azo-bound cleavage product 1-amino-2-naphthol-6-sulphonic acid was 8.5 and 6.9 percent, respectively, while absorption of the cleavage product sulphanilic acid was 37.4 and 0 percent, respectively. ...
In 5 animals dosed with 14C-sunset yellow (2.7 mg, 4.62 uCi) after 96 hours urinary excretion of radioactivity was 8.5 +/- 3.4% of the dose. The 24 hours urine collection from the sunset yellow rats contained 40% of the molar equivalents of sulfanilic acid. Intact dye in the 24 hours urine represented 1-2% of the dose. Peak fecal excretion occurred during the first 24 hours. The recovery of radioactivity was 94.5 +/- 5.7%. Total recovery of radioactivity was 103 +/- 3.3%.
Fourteen rats were dosed with sunset yellow within the range of 2-25 mg and within 72 hours excreted 0.3 and 1.5% of the administered dye in urine and bile respectively and 37% of the sulfanilic acid equivalents in the urine.

Metabolism Metabolites

When color is given orally to rats... unabsorbed was mainly reduced by intestinal bacteria and excreted as sulfanilic acid and 1-amino-2-hydroxy-6-naphthalenesulfonic acid in urine. ...n-Acetylsulfanilic acid as metabolite in rabbits after oral administration...
Sunset yellow FCF is easily reduced in vitro by bacteria present in intestine and cecum of rats. It binds with serum proteins.
The anaerobic reduction of 4... sulfonated azo dyes, amaranth, sunset yellow, new coccine and tartrazine, has been studied by incubating bacterial suspensions isolated from human feces and from the intestinal contents of rats with 50 um concentrations of the dyes in phosphate buffer pH 4 /with/ nitrogen as the gaseous phase. Human fecal flora from 5 male volunteers reduced the 4 dyes at mean rates of 38.4, 25.1, 18.2 and 6.5 nmol/mg/protein/hr, respectively. For each dye, there was little difference in the reduction rates effected by the bacterial suspensions from the different individuals in spite of considerable divergence in age, daily diets and living circumstances. ...The rates of amaranth and sunset yellow reduction by rat gut flora were 4-5 times higher than those by human fecal flora, but there was no significant difference between the two types of bacterial suspension in the reduction rates for new coccine and tartrazine. ...
When rabbits were fed 0.5 g/kg bw of the color, the following metabolites could be identified in 48 hours urine: sunset yellow (2%), sulfanilic acid (54%), p-acetamido benzene-sulfonic acid (23%), 1-amino-2-naphthol-6-sulfonic acid (55% in 24 hours). ... The metabolites in the urine were predominantly products resulting from the reductive fission of the azolinkage. The liver enzyme that reduces azolinkages plays little part in metabolism. Reduction of the color by the intestinal bacteria is therefore the most probable way to aromatic amines and aminosulfonic acids; these are then partly absorbed by the intestinal tract.
The sodium salt of 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid (SS-AN), which is a subsidiary color present in Food Yellow No. 5 [Sunset Yellow FCF, disodium salt of 6-hydroxy-5-(4-sulfophenylazo)-2-naphthalenesulfonic acid], was orally administered to Sprague-Dawley rats. Metabolite A, metabolite B, and unaltered SS-AN were detected as colored metabolites in the rat urine. Analysis of the chemical structures showed that metabolite A (major peak) was 6-hydroxy-5-(4-sulfooxyphenylazo)-2-naphthalenesulfonic acid, the sulfuric acid conjugate of SS-AN, and metabolite B (minor peak) was 6-hydroxy-5-(4-hydroxyphenylazo)-2-naphthalenesulfonic acid (SS-PAP), which is a derivative of metabolite A without the sulfuric acid. ...The orally administered SS-AN had been metabolized to the colorless metabolites (p-aminophenol 45.3%, o-aminophenol 9.4%, aniline 0.4%) in the 24-hr urine samples. Analysis of the colored metabolites... indicated the presence of metabolite A (0.29%), SS-PAP (0.01%), and SS-AN (0.02%) were detected in the 24-hr urine samples. Approximately 56% of SS-AN was excreted into the urine and the rest is probably excreted into feces.

Wikipedia

Sunset_yellow_FCF

Use Classification

Cosmetics -> Hair dyeing; Cosmetic colorant

Methods of Manufacturing

SELF-CONDENSATION OF 5-NITRO-O-TOLUENESULFONIC ACID IN AQUEOUS SODIUM HYDROXIDE

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
Paper Manufacturing
C.I. Direct Yellow 11: ACTIVE

Analytic Laboratory Methods

Method: AOAC 930.38; Procedure: column chromatographic method; Analyte: sunset yellow FCF; Matrix: food; Detection Limit: not provided.
AOAC Method 972.30: Intermediates in FD&C Yellow No. 6; Spectrophotometric Method.
AOAC Method 980.24: Sulfanilic Acid, Schaeffer's Salt, 4,4'-(Diazoamino)-dibenzene-sulfonic Acid, and 6,6'-Oxybis(2-Naphthalene Sulfonic Acid) in FD&C Yellow No. 6; Liquid Chromatographic Method.

Dates

Last modified: 08-15-2023

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